Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)-
Description
Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)- is a titanium-based organometallic compound characterized by a tetrahedral (T-4) coordination geometry. The central titanium atom is bonded to two chloride ligands and two dimethyl orthoborato (B(OCH₃)₂O⁻) ligands via oxygen coordination (κO). This compound’s structure is defined by the interplay of its ligands, which influence its reactivity, stability, and applications in catalysis and materials science.
Properties
CAS No. |
52329-27-8 |
|---|---|
Molecular Formula |
C4H14B2Cl2O6Ti |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
dimethoxyborinic acid;titanium(2+);dichloride |
InChI |
InChI=1S/2C2H7BO3.2ClH.Ti/c2*1-5-3(4)6-2;;;/h2*4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OFHCMQRMLOIGGS-UHFFFAOYSA-L |
Canonical SMILES |
B(O)(OC)OC.B(O)(OC)OC.[Cl-].[Cl-].[Ti+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- typically involves the reaction of titanium tetrachloride (TiCl4) with dimethyl orthoborate (B(OCH3)3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction can be represented as follows:
TiCl4+2B(OCH3)3→Ti(OCH3)2Cl2+2BCl3
Industrial Production Methods
In industrial settings, the production of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand substitution reactions often involve reagents like alcohols, amines, or halides under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds, such as titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds, such as titanium(III) chloride (TiCl3).
Substitution: Various substituted titanium compounds depending on the ligands used.
Scientific Research Applications
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- involves its ability to coordinate with various substrates through its titanium center. The compound can form stable complexes with different ligands, which allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
The unique ligand environment of Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)- distinguishes it from other titanium complexes. Below is a comparative analysis with structurally related compounds:
| Compound | Ligands | Molecular Formula | Key Properties |
|---|---|---|---|
| Titanium, dichlorobis(dimethyl orthoborato-κO)- | 2 Cl⁻, 2 B(OCH₃)₂O⁻ | C₄H₁₂B₂Cl₂O₆Ti | Hybrid ligand system (borate + chloride); moderate stability in polar solvents. |
| Titanium tetraisopropoxide (Ti(OiPr)₄) | 4 isopropoxide (OiPr⁻) | C₁₂H₂₈O₄Ti | Highly hydrolytic; used as a precursor for TiO₂ nanomaterials. |
| Titanium tetrachloride (TiCl₄) | 4 Cl⁻ | Cl₄Ti | Strong Lewis acid; industrial use in Ziegler-Natta polymerization catalysts. |
| Titanium, tris(2-methyl-2-propenoato-κO)(2-propanolato)- | 3 2-methyl-2-propenoato, 1 2-propanolato | C₁₃H₂₆O₅Ti | Mixed ligand system; potential bioactivity in drug delivery systems. |
Key Observations:
- Ligand Diversity : The dimethyl orthoborato ligands in the target compound introduce boron-oxygen coordination, which may enhance thermal stability compared to purely alkoxide-based complexes like Ti(OiPr)₄ .
- Reactivity : Unlike TiCl₄ (a strong Lewis acid), the borate ligands in the target compound likely reduce its electrophilicity, making it less reactive toward hydrolysis .
Functional and Application-Based Comparisons
Catalytic Activity
- Target Compound : The borate ligands may stabilize transition states in esterification or polymerization reactions, akin to titanium alkoxides .
- Ti(OiPr)₄ : Widely used in sol-gel processes for oxide coatings; its hydrolytic sensitivity limits use in aqueous systems .
- TiCl₄ : Dominates olefin polymerization but requires co-catalysts (e.g., Al alkyls) for activation .
Research Findings and Uniqueness
- Thermal Stability : The borate ligands in Titanium, dichlorobis(dimethyl orthoborato-κO'')-, (T-4)- likely confer higher thermal resistance compared to TiCl₄ or Ti(OiPr)₄, which decompose at lower temperatures .
- Selectivity in Catalysis : Hybrid ligand systems (e.g., chloride + borate) may enable selective substrate activation, a feature absent in homoleptic analogs like TiCl₄ .
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